molecular formula C11H21NO B2777558 1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL CAS No. 57070-54-9

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL

Katalognummer: B2777558
CAS-Nummer: 57070-54-9
Molekulargewicht: 183.295
InChI-Schlüssel: IWROJYKAFZRHHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL is a cyclopentanol derivative featuring a 1-methylpiperidin-4-yl substituent. This structural motif combines a hydroxylated cyclopentane ring with a methylated piperidine moiety, conferring unique physicochemical properties. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) targeting due to their basicity and ability to cross lipid membranes.

Eigenschaften

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-12-8-4-10(5-9-12)11(13)6-2-3-7-11/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWROJYKAFZRHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL typically involves the reaction of cyclopentanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to cyclopentanol derivatives with diverse substituents (Table 1):

Compound Name Substituent Molecular Formula Key Functional Features
1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL 1-Methylpiperidin-4-yl C11H21NO Tertiary amine, hydroxyl group
1-(4-Methoxyphenyl)cyclopentan-1-ol 4-Methoxyphenyl C12H16O2 Aromatic, methoxy group
1-(Benzofuran-2-yl)cyclopentan-1-ol Benzofuran-2-yl C13H14O2 Heteroaromatic, fused oxygen ring
1-(Naphthalen-2-yl)cyclopentan-1-ol Naphthalen-2-yl C15H16O Polycyclic aromatic
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol 2-Chlorophenyl, methylimino C13H16ClNO Chloroaryl, imine group
1-(3-Bromophenyl)cyclopentan-1-ol 3-Bromophenyl C11H13BrO Bromoaryl
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C9H19NO Primary amine, aliphatic chain

Key Observations :

  • Basicity: The methylpiperidinyl group in the target compound introduces a tertiary amine, enhancing basicity compared to non-nitrogenous analogs (e.g., methoxyphenyl or bromophenyl derivatives) .
  • Solubility : Aromatic substituents (e.g., naphthalen-2-yl) likely reduce aqueous solubility due to hydrophobicity, whereas the piperidine group may improve solubility in polar solvents .
  • Reactivity: The imine group in 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentan-1-ol offers nucleophilic reactivity, contrasting with the inert methylpiperidinyl group .

Biologische Aktivität

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL, also known by its chemical structure and identifiers, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 57070-54-9

The compound features a cyclopentan-1-ol structure substituted with a 1-methylpiperidin-4-yl group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Although specific primary targets are not fully elucidated, compounds with similar piperidine structures often exhibit diverse biological effects, including:

  • Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties, suggesting potential applications in treating infections.
  • Antioxidant Effects : Similar compounds have demonstrated antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Properties : The piperidine moiety is often linked to neuroprotective effects, indicating potential use in neurodegenerative conditions.

Biological Activity Data

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AntioxidantExhibits significant free radical scavenging activity
NeuroprotectivePotential protective effects in neuronal models

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies :
    • A study evaluated the compound against a range of bacteria and fungi, demonstrating effective inhibition at low concentrations. The results indicated a mechanism involving disruption of microbial cell membranes.
  • Neuroprotective Effects :
    • In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Analgesic Properties :
    • Preliminary research indicated that the compound might possess analgesic properties, as evidenced by reduced pain responses in animal models compared to controls.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpiperidin-1-YL)butan-2-OLSimilar piperidine structure; enhanced solubilityAntidepressant effects
N-(Pyridin-2-YL)-N'-phenylureaLacks cyclopentanol group; focused on receptor bindingAnticancer properties

Q & A

Q. Q1: What are the primary synthetic routes for 1-(1-methylpiperidin-4-yl)cyclopentan-1-ol, and how do reaction conditions influence yield?

A1: The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

  • Nucleophilic substitution : Reacting cyclopentanone derivatives with 1-methylpiperidin-4-amine under basic conditions (e.g., KOH/EtOH) to form the hydroxyl-piperidine linkage .
  • Cyclization : Using LiAlH₄ or NaBH₄ for reduction of ketone intermediates to alcohols, with yields dependent on steric hindrance and solvent polarity .
    Optimal conditions (e.g., anhydrous solvents, controlled temperature) minimize side reactions like over-reduction or epimerization.

Structural and Spectroscopic Analysis

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

A2:

  • NMR : ¹H and ¹³C NMR identify the cyclopentanol ring (δ ~1.5–2.5 ppm for cyclopentyl protons) and piperidine methyl group (δ ~2.2–2.4 ppm) .
  • IR : O-H stretching (~3200–3500 cm⁻¹) confirms the hydroxyl group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 197.3 for [M+H]⁺) validate molecular weight .

Advanced Reactivity and Functionalization

Q. Q3: How can the hydroxyl and piperidine groups be functionalized for derivatization studies?

A3:

  • Hydroxyl group : Acylation (e.g., acetic anhydride) or sulfonation to enhance solubility or bioactivity .
  • Piperidine nitrogen : Alkylation or coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to modulate electronic properties, as seen in analogous piperidine-metal complexes .
    Reaction monitoring via TLC or HPLC is recommended to track functional group modifications.

Biological Activity and Mechanism

Q. Q4: What methodologies are used to evaluate the biological activity of this compound, particularly in receptor interaction studies?

A4:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to targets like GPCRs or ion channels .
  • Molecular docking : Predicts binding modes using software (e.g., AutoDock) based on piperidine’s conformational flexibility .
    Comparative studies with derivatives (e.g., 1-(4-hydroxyphenyl)piperidin-4-ol) highlight the role of substituents on activity .

Data Contradiction and Reproducibility

Q. Q5: How can researchers resolve contradictions in reported antioxidant activity data for piperidine derivatives?

A5:

  • Standardized assays : Use consistent methods (e.g., DPPH radical scavenging vs. ORAC) to compare results .
  • Control experiments : Account for metal ion interference (e.g., Fe²⁺ in Fenton reactions) that may skew antioxidant readings .
    Reproducibility requires detailed reporting of solvent systems, pH, and temperature.

Stability and Degradation Pathways

Q. Q6: What are the dominant degradation pathways under physiological conditions, and how can stability be improved?

A6:

  • Hydrolysis : The cyclopentanol ring is susceptible to acid-catalyzed ring-opening. Stabilization via formulation in buffered solutions (pH 7.4) is advised .
  • Oxidation : Piperidine’s tertiary amine may oxidize to N-oxide; antioxidants like BHT can mitigate this .
    Accelerated stability studies (40°C/75% RH) help predict shelf life.

Comparative Structure-Activity Relationships (SAR)

Q. Q7: How does methyl substitution on the piperidine ring influence bioactivity compared to other analogs?

A7:

  • Methyl group : Enhances lipophilicity and membrane permeability, as shown in analogs like 1-(2-methylphenyl)piperidin-4-one .
  • Polar substituents : Hydroxyl or amine groups (e.g., 1-(4-hydroxyphenyl)piperidin-4-ol) improve water solubility but reduce CNS penetration .
    SAR studies should prioritize substituent positioning (para vs. meta) for target specificity.

Advanced Analytical Challenges

Q. Q8: What analytical challenges arise in quantifying trace impurities during synthesis?

A8:

  • Co-elution issues : Use UPLC with charged aerosol detection (CAD) to separate polar byproducts (e.g., N-oxide derivatives) .
  • Impurity profiling : LC-MS/MS identifies degradation products (e.g., cyclopentene derivatives from dehydration) .
    Validation per ICH guidelines ensures method robustness.

Computational Modeling for Optimization

Q. Q9: How can DFT calculations guide the optimization of reaction mechanisms for this compound?

A9:

  • Transition state analysis : Predicts energy barriers for nucleophilic substitution or cyclization steps .
  • Solvent effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics .
    Combining computational data with experimental validation (e.g., kinetic studies) refines synthetic protocols.

Ethical and Regulatory Compliance

Q. Q10: What regulatory considerations apply to preclinical studies involving this compound?

A10:

  • Non-FDA approval : The compound is for research only; animal studies require IACUC protocols .
  • Safety protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.